Methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate
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Overview
Description
Methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate is an organic compound with the molecular formula C10H10F3NO3 and a molecular weight of 249.19 g/mol . This compound is characterized by the presence of an amino group, a trifluoroethoxy group, and a benzoate ester. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate typically involves the esterification of 3-amino-4-(2,2,2-trifluoroethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate: Similar structure but with different substitution patterns.
Methyl 3-amino-4-(2,2,2-trifluoroethoxy)ethoxybenzoate: Contains an additional ethoxy group.
Methyl 3-amino-4-(2,2,2-trifluoroethoxy)phenylacetate: Similar core structure with different ester functionality.
Uniqueness
Methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Biological Activity
Methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
The trifluoroethoxy group is known to impart unique properties that can enhance the compound's biological activity. The electron-withdrawing nature of the trifluoromethyl groups can affect the electronic distribution within the molecule, potentially increasing its affinity for various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown significant activity against several strains of bacteria, including:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these pathogens are promising:
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 4 |
Escherichia coli | 8 |
Pseudomonas aeruginosa | 16 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Cytotoxicity and Safety Profile
In evaluating the safety profile, in vitro studies have indicated that this compound exhibits low cytotoxicity towards mammalian cell lines. The compound was found to have an IC50 greater than 50 μM in several assays, indicating a favorable safety margin for therapeutic applications.
Case Studies
- In Vivo Efficacy : A study conducted on murine models demonstrated the efficacy of this compound in treating infections caused by resistant strains of bacteria. The compound was administered at various dosages, showing significant reductions in bacterial load compared to controls.
- Mechanistic Studies : Research focusing on the mechanism of action revealed that the compound acts by inhibiting bacterial gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This action was confirmed through biochemical assays where the compound displayed competitive inhibition characteristics.
Research Findings
Several key findings from diverse sources have contributed to understanding the biological activity of this compound:
- Enhanced Lipophilicity : The trifluoroethoxy moiety increases lipophilicity, which may enhance membrane permeability and bioavailability.
- Gyrase Inhibition : Analogous compounds with similar structures have been shown to inhibit bacterial gyrase effectively, suggesting that this compound may exhibit similar properties .
- SAR Studies : Structure-activity relationship (SAR) studies indicate that modifications to the trifluoroethoxy group significantly impact antibacterial potency .
Properties
Molecular Formula |
C10H10F3NO3 |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate |
InChI |
InChI=1S/C10H10F3NO3/c1-16-9(15)6-2-3-8(7(14)4-6)17-5-10(11,12)13/h2-4H,5,14H2,1H3 |
InChI Key |
JLLXWJSHUUNMPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)N |
Origin of Product |
United States |
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